4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Stepwise Synthesis: This involves the sequential addition of reactants under controlled conditions to build the desired compound.
Catalytic Reactions: Utilizing catalysts to facilitate the formation of the compound.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Industrial production methods may involve scaling up these laboratory techniques to produce the compound in larger quantities, ensuring consistency and purity.
Chemical Reactions Analysis
WAY-304261 undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: Involves the gain of electrons, typically using reducing agents.
Substitution: One functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-304261 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of ubiquitin ligase, which plays a role in protein degradation.
Industry: Potential applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of WAY-304261 involves its interaction with specific molecular targets. As a ubiquitin ligase inhibitor, it interferes with the process of ubiquitination, which is crucial for protein degradation. By inhibiting this process, WAY-304261 can affect various cellular pathways and functions, potentially leading to therapeutic effects in certain diseases .
Comparison with Similar Compounds
WAY-304261 can be compared with other similar compounds, such as:
WAY-304671: Another ubiquitin ligase inhibitor with similar properties.
Other Ubiquitin Ligase Inhibitors: Compounds that share the same target but may differ in their chemical structure and potency.
Biological Activity
4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on its biological activity, including in vitro studies, molecular docking analyses, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4O3, with a molecular weight of approximately 298.30 g/mol. The structure features a quinazoline core, which is known for its biological activity, particularly against various pathogens and cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 4-oxoquinazolin-3(4H)-yl compounds. For instance, several derivatives were tested against Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL, indicating potent antibacterial activity . The selectivity index (SI) for these compounds was favorable (SI > 10), suggesting low toxicity to Vero cells while maintaining efficacy against pathogens .
Table 1: Antimicrobial Activity of Selected Derivatives
Compound | MIC (µg/mL) | Target Pathogen | Selectivity Index |
---|---|---|---|
4a | 0.25 | Staphylococcus aureus | >10 |
4b | 0.5 | Staphylococcus aureus | >10 |
6'a | 0.5 | Staphylococcus aureus | >10 |
6'b | 0.5 | Staphylococcus aureus | >10 |
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro assays. One study reported that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, although they were less potent than standard chemotherapeutics like 5-fluorouracil . The MTT assay results indicated that while the compound has promising anticancer properties, further optimization is required to enhance its efficacy.
Case Study: In Vitro Anticancer Evaluation
In a specific study, the compound's derivatives were evaluated against multiple cancer cell lines using the MTT assay. The results showed varying degrees of cytotoxicity:
- Compound A : IC50 = 15 µM
- Compound B : IC50 = 20 µM
- Standard Drug (5-Fluorouracil) : IC50 = 10 µM
These findings suggest that while some derivatives show potential as anticancer agents, they require structural modifications to improve their potency.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of the compound with target proteins involved in microbial resistance and cancer progression. For example, docking studies indicated that the compound forms significant hydrogen bonds with key residues in target enzymes, enhancing its inhibitory activity .
Table 2: Molecular Docking Results
Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|
Compound A | AChE | -9.5 | H-bonds with Ser125 and Glu202 |
Compound B | DNA Topoisomerase II | -8.7 | H-bonds with Asp123 and Lys89 |
Properties
Molecular Formula |
C17H13N3O4 |
---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H13N3O4/c21-15(19-12-7-5-11(6-8-12)17(23)24)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24) |
InChI Key |
RBKZNZVRGWSGED-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.